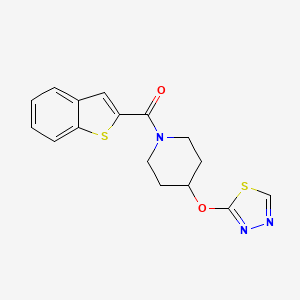

1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Description

Properties

IUPAC Name |

1-benzothiophen-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-15(14-9-11-3-1-2-4-13(11)23-14)19-7-5-12(6-8-19)21-16-18-17-10-22-16/h1-4,9-10,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZRNBLSJZHNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS Number: 2178773-28-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃N₃O₂S₂

- Molecular Weight : 345.4 g/mol

- Structural Features :

- Benzothiophene moiety contributes to its aromatic properties.

- Thiadiazole ring is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Compounds containing thiadiazole rings have shown significant antimicrobial properties. A study indicated that derivatives of thiadiazole exhibited activity against various bacterial strains, suggesting that the inclusion of the thiadiazole moiety in the compound may enhance its antimicrobial effects .

- Antiviral Activity : Research indicates that similar heterocycles can act as antiviral agents. For instance, derivatives with a thiadiazole structure have been reported to inhibit viral replication effectively . The specific antiviral mechanisms may involve interference with viral RNA synthesis or protein translation.

- Anticancer Potential : Some studies have highlighted the anticancer properties of benzothiophene derivatives. The compound's structure suggests potential interactions with cellular pathways involved in cancer cell proliferation and apoptosis .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The benzothiophene moiety may interact with DNA or RNA structures, leading to inhibition of nucleic acid synthesis.

- The thiadiazole ring could facilitate binding to specific enzymes or receptors involved in metabolic pathways critical for microbial and cancer cell survival.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Evaluation :

- Antiviral Studies :

- Cytotoxicity Testing :

Data Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A study demonstrated its efficacy against several cancer cell lines, indicating low IC50 values, which suggests potent anticancer activity .

2. Antimicrobial Properties

The compound's structure allows it to interact with microbial enzymes effectively. In vitro studies have shown that it possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

3. Anti-inflammatory Effects

Compounds containing benzothiophene and thiadiazole moieties have been reported to inhibit pro-inflammatory cytokines. This property makes the compound a candidate for developing anti-inflammatory drugs .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of 1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

2. Sensor Development

The compound can be utilized in the development of chemical sensors due to its sensitivity to various environmental stimuli. Its thiadiazole component enhances its electron transport properties, making it effective for detecting specific ions or molecules .

Agricultural Applications

1. Pesticide Development

Research into the biological activities of thiadiazole derivatives has shown promising results in developing new pesticides. The compound has demonstrated efficacy in inhibiting plant pathogens and pests, potentially leading to environmentally friendly agricultural solutions .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of the compound against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced significant apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against common pathogens. Results showed that it effectively inhibited microbial growth, supporting its potential use as an antimicrobial agent in clinical settings .

Summary Table of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazol-2-yloxy group is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the thiadiazole ring. Key reactions include:

Reagents/Conditions

-

Thiols : Reacts with aliphatic/aromatic thiols (e.g., ethanethiol) in DMF at 60–80°C to replace the thiadiazole-oxy group, forming sulfide derivatives.

-

Amines : Primary amines (e.g., methylamine) displace the thiadiazole-oxy group under basic conditions (K₂CO₃, DMF, reflux), yielding secondary amines.

Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the thiadiazole ring stabilizes the transition state through resonance.

Acylation and Alkylation

The piperidine nitrogen and benzothiophene carbonyl group participate in further functionalization:

Key Observation : Alkylation at the piperidine nitrogen retains the thiadiazole-oxy group but reduces solubility in polar solvents .

Hydrolysis Reactions

The benzothiophene carbonyl moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the carbonyl group to yield 1-benzothiophene-2-carboxylic acid and 4-(1,3,4-thiadiazol-2-yloxy)piperidine.

-

Basic Hydrolysis (NaOH/EtOH): Produces the corresponding sodium carboxylate, which can be reprotonated to regenerate the acid.

Kinetics : Hydrolysis rates are pH-dependent, with t₁/₂ = 3.2 h at pH 1 vs. 12.5 h at pH 7.

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Cross-Coupling Reactions

The benzothiophene unit participates in Suzuki-Miyaura couplings:

Example :

-

Reacts with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis to form a biaryl derivative, enhancing π-conjugation .

Conditions : Dioxane/H₂O (3:1), 90°C, 24 h .

Thermal Degradation

Heating above 200°C induces decomposition pathways:

-

Primary Pathway : Cleavage of the thiadiazole-oxy bond, releasing 1,3,4-thiadiazole-2-ol and a benzothiophene-piperidine fragment.

-

Secondary Pathway : Rearrangement to form a thiadiazole-fused quinazolinone under inert atmospheres.

Biological Reactivity

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

Comparison with Similar Compounds

Substituent-Based Analog: 1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine (BJ42265)

Key Features :

Comparison :

- Functional Groups : Unlike the benzothiophene-carbonyl group in the target compound, BJ42265 features a sulfonyl group connected to a pyrazole, which may alter solubility and hydrogen-bonding capacity.

- Bioactivity : Pyrazole-containing sulfonamides are often associated with kinase inhibition or antimicrobial activity, suggesting BJ42265 may share similar targets.

Piperidine Derivatives with Quinazolinone Moieties

Key Features :

- Core Structure: Piperidine substituted with quinazolinone derivatives (e.g., 3,4-dimethoxybenzoyl or methylenedioxybenzoyl groups) .

- Example: 1-(3,4-dimethoxybenzoylmethyl)-4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]piperidine.

Comparison :

- Pharmacological Focus : These derivatives are explicitly linked to central nervous system (CNS) modulation, unlike the sulfur-rich target compound, which may prioritize antibacterial or enzyme-inhibitory roles.

Oxadiazole-Thiol Piperidine Derivatives

Key Features :

Comparison :

- Bioactivity : These compounds exhibit antibacterial and enzyme-inhibitory properties, aligning with possible applications of the target compound.

Structural and Functional Data Table

Research Implications and Limitations

- Structural Insights : The target compound’s benzothiophene and thiadiazole groups may enhance lipophilicity and metabolic stability compared to analogs with sulfonyl or oxadiazole moieties.

- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Further studies using tools like SHELX (for crystallography) or WinGX/ORTEP (for molecular visualization) are recommended.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(1-benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine, and how is structural integrity confirmed?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the benzothiophene-2-carbonyl group can be introduced via nucleophilic acyl substitution using 1-benzothiophene-2-carboxylic acid chloride and a piperidine derivative. The 1,3,4-thiadiazol-2-yloxy moiety is attached through SN2 displacement using a thiadiazole precursor activated with a leaving group (e.g., chloride). Structural confirmation relies on ¹H/¹³C NMR for functional group analysis, IR spectroscopy to verify carbonyl and ether linkages, and mass spectrometry (ESI-MS) for molecular weight validation. Thermal stability can be assessed via TGA/DTA to identify decomposition patterns .

Q. How do steric and electronic factors influence the reactivity of the piperidine ring during functionalization?

- Methodological Answer : The piperidine ring’s 4-position is sterically accessible for nucleophilic substitution due to its axial conformation. Electron-withdrawing groups (e.g., benzothiophene-2-carbonyl) increase electrophilicity at the 4-position, facilitating thiadiazole coupling. Computational modeling (e.g., DFT) can predict charge distribution and guide reaction optimization. Experimental validation includes comparing reaction rates with varying electron-donating/withdrawing substituents .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the coupling of 1,3,4-thiadiazol-2-yloxy to the piperidine scaffold?

- Methodological Answer : Competing O-alkylation or N-alkylation can be minimized by:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Optimizing stoichiometry (e.g., 1.2:1 thiadiazole:piperidine derivative) to favor SN2 mechanisms.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

Reaction progress can be monitored via HPLC to quantify intermediates and byproducts .

Q. How does the benzothiophene moiety modulate the compound’s electronic properties, and how can this be leveraged in drug design?

- Methodological Answer : The benzothiophene group enhances π-π stacking interactions and redox activity, which can be quantified via cyclic voltammetry . Substituents on the benzothiophene ring (e.g., electron-withdrawing groups) alter HOMO-LUMO gaps, affecting binding affinity to biological targets. Structure-activity relationship (SAR) studies using analogs with modified benzothiophene substituents can identify pharmacophore requirements .

Q. What analytical techniques resolve discrepancies in reported thermal stability data for thiadiazole-piperidine hybrids?

- Methodological Answer : Conflicting TGA data may arise from hydration states or polymorphic forms. Techniques to address this include:

- Dynamic vapor sorption (DVS) to assess hygroscopicity.

- Powder X-ray diffraction (PXRD) to identify crystalline phases.

- Hot-stage microscopy to visualize phase transitions during heating.

Consistency across multiple batches and controlled humidity during testing are critical .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : In silico metabolism prediction tools (e.g., MetaSite, GLORY) model cytochrome P450-mediated oxidation sites. Key steps:

- Generate 3D conformers using molecular dynamics simulations .

- Identify potential oxidation sites (e.g., thiadiazole sulfur, piperidine nitrogen).

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and LC-MS/MS metabolite profiling .

Contradiction Analysis and Resolution

Q. Why do some studies report high aqueous solubility for similar thiadiazole-piperidine compounds, while others indicate poor solubility?

- Analysis : Discrepancies arise from differences in ionization states (e.g., pH-dependent solubility) or aggregation tendencies.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.